molecular formula C46H75NO14 B1669309 Concanamicina A CAS No. 80890-47-7

Concanamicina A

Número de catálogo: B1669309
Número CAS: 80890-47-7
Peso molecular: 866.1 g/mol
Clave InChI: DJZCTUVALDDONK-INKICEHKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Concanamycin A is an H+-ATPase (vacuolar) inhibitor.

Aplicaciones Científicas De Investigación

Inhibidor de las ATPasas de tipo H± vacuolar (V-ATPasas)

La concanamicina A es un inhibidor excepcionalmente potente y específico de las bombas de protones impulsadas por ATP conocidas como ATPasas de tipo H± vacuolar (V-ATPasas) . Las V-ATPasas juegan un papel crucial en la acidificación de los compartimentos intracelulares y la translocación de protones a través de la membrana plasmática .

Herramienta para el estudio del papel fisiológico de las V-ATPasas y las P-ATPasas

Las bafilomicinas y las concanamicinas, incluida la this compound, se reconocen como herramientas importantes para estudiar el papel fisiológico de las V-ATPasas y las ATPasas con estados fosforilados (P-ATPasas) en células animales y vegetales, así como en levaduras, hongos y bacterias .

Caracterización de las vías citolíticas basadas en perforina y Fas

La this compound se ha utilizado como una poderosa herramienta para la caracterización y la estimación de la contribución de las vías líticas basadas en perforina y Fas en la citotoxicidad mediada por células .

Estudio de la citotoxicidad mediada por células

Se ha demostrado que la this compound inhibe la actividad citotóxica basada en perforina, principalmente debido a la degradación acelerada de la perforina por un aumento en el pH de los gránulos líticos .

Investigación de la citotoxicidad basada en Fas

La this compound no inhibe la actividad citolítica del clon CTL CD4+ y el clon CTL CD8+ deficiente en perforina, que median exclusivamente la citotoxicidad basada en Fas . Esto la convierte en una herramienta útil para estudiar la citotoxicidad basada en Fas.

Inhibición selectiva de la vía de muerte basada en perforina

La this compound es un inhibidor selectivo que bloquea únicamente la vía de muerte basada en perforina, lo que la convierte en una herramienta poderosa para aclarar las contribuciones de las dos vías citolíticas distintas .

Mecanismo De Acción

Target of Action

Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) . These V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Mode of Action

Concanamycin A interacts with its targets, the V-ATPases, by inhibiting their activity . This inhibition disrupts the normal function of these proton pumps, preventing them from acidifying intracellular compartments and translocating protons across the plasma membrane .

Biochemical Pathways

The inhibition of V-ATPases by Concanamycin A affects several biochemical pathways. V-ATPases play an important role in endocytosis and intracellular membrane trafficking . By inhibiting these proton pumps, Concanamycin A disrupts these processes, leading to downstream effects such as the suppression of the increase in CD8+ CTL population .

Pharmacokinetics

It is known that concanamycin a is soluble in dmso at 50 mg/ml . It is supplied as a lyophilized powder and is stable for 24 months in this form. Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .

Result of Action

The inhibition of V-ATPases by Concanamycin A has several molecular and cellular effects. For instance, treatment of murine cells with Concanamycin A results in apoptosis, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Moreover, it has been shown that Concanamycin A can induce a marked DNA fragmentation characteristic of apoptosis in the CD8+ CTL clone .

Action Environment

The action of Concanamycin A can be influenced by environmental factors. For example, the efficacy of Concanamycin A can be affected by the pH of the environment, as its primary target, V-ATPases, are involved in regulating pH within cells . Furthermore, the stability of Concanamycin A can be affected by temperature, as it needs to be stored at -20ºC once in solution to prevent loss of potency .

Análisis Bioquímico

Biochemical Properties

Concanamycin A plays a crucial role in biochemical reactions by specifically inhibiting V-ATPases. These enzymes are responsible for acidifying intracellular compartments, which is essential for various cellular processes such as endocytosis, intracellular membrane trafficking, and protein degradation. Concanamycin A interacts with the V-ATPase complex by binding to the Vo subunit, thereby inhibiting its proton translocation activity . This interaction disrupts the acidification of intracellular compartments, leading to various downstream effects on cellular function.

Cellular Effects

Concanamycin A has significant effects on various types of cells and cellular processes. It induces apoptosis in murine cells, as evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Additionally, Concanamycin A has been shown to induce the production of nitric oxide and decrease cell growth and survival in mouse leukemic monocyte cells . It also reverses the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef, suggesting a potential therapeutic role in enhancing the immune-mediated clearance of HIV-infected cells .

Molecular Mechanism

The molecular mechanism of Concanamycin A involves its specific inhibition of V-ATPases. By binding to the Vo subunit of the V-ATPase complex, Concanamycin A prevents the translocation of protons across the membrane, thereby disrupting the acidification of intracellular compartments . This inhibition leads to an increase in the pH of lytic granules, which accelerates the degradation of perforin and inhibits perforin-based cytotoxic activity . Additionally, Concanamycin A has been shown to induce apoptosis through DNA fragmentation and nuclear condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Concanamycin A can change over time. The compound is stable when stored lyophilized at -20ºC and desiccated, but once in solution, it should be used within one month to prevent loss of potency . Over time, Concanamycin A can induce drastic vacuolation of cytoplasmic granules and inhibit acidification in various cell types . Long-term exposure to Concanamycin A can lead to significant changes in cellular function, including apoptosis and altered cell signaling pathways .

Dosage Effects in Animal Models

The effects of Concanamycin A vary with different dosages in animal models. At low doses, it can effectively inhibit V-ATPase activity and induce apoptosis in target cells . At high doses, Concanamycin A can exhibit toxic effects, including general cytotoxicity and immunosuppressive effects . It is important to carefully control the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Concanamycin A is involved in metabolic pathways that regulate intracellular pH and proton translocation. By inhibiting V-ATPases, Concanamycin A disrupts the acidification of intracellular compartments, which can affect various metabolic processes . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Concanamycin A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the Vo subunit of the V-ATPase complex, which facilitates its localization to intracellular compartments . This interaction affects the distribution and accumulation of Concanamycin A within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Concanamycin A is primarily within intracellular compartments that contain V-ATPases. The compound targets the Vo subunit of the V-ATPase complex, directing it to specific compartments such as lysosomes and endosomes . This localization is essential for its inhibitory effects on proton translocation and acidification, which in turn affect various cellular processes .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Concanamycin a involves multiple steps including protection and deprotection of functional groups, cyclization, and oxidation.", "Starting Materials": [ "L-tryptophan", "L-lysine", "L-valine", "L-proline", "L-leucine", "L-phenylalanine", "L-aspartic acid", "L-glutamic acid", "L-alanine", "L-cysteine", "L-serine", "L-threonine", "L-tyrosine", "L-arginine", "L-histidine", "L-methionine", "L-isoleucine", "L-ornithine" ], "Reaction": [ "Protection of the carboxylic acid group of L-aspartic acid and L-glutamic acid using benzyl chloroformate", "Protection of the amine group of L-lysine using Boc anhydride", "Protection of the hydroxyl group of L-serine and L-threonine using TBDMS chloride", "Protection of the thiol group of L-cysteine using acetamidomethyl (Acm) group", "Coupling of L-aspartic acid benzyl ester, L-lysine Boc-protected, L-valine, L-proline, and L-leucine using DCC and HOBt to form a linear peptide", "Cyclization of the linear peptide using EDC and HOAt to form the macrolactone ring", "Deprotection of the Boc group using TFA", "Deprotection of the benzyl ester group using hydrogenation", "Deprotection of the TBDMS group using TBAF", "Oxidation of the thiol group using m-chloroperbenzoic acid to form a disulfide bond", "Final deprotection of the Acm group using TFA to obtain Concanamycin a" ] }

Número CAS

80890-47-7

Fórmula molecular

C46H75NO14

Peso molecular

866.1 g/mol

Nombre IUPAC

[6-[(2S)-2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,46-/m0/s1

Clave InChI

DJZCTUVALDDONK-INKICEHKSA-N

SMILES isomérico

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@@]2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

SMILES canónico

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Apariencia

Solid powder

80890-47-7

Pictogramas

Acute Toxic; Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Concanamycin A;  X 4357 B;  X-4357 B;  X4357 B;  NSC 674620.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin a
Reactant of Route 2
Concanamycin a
Reactant of Route 3
Concanamycin a
Reactant of Route 4
Concanamycin a
Reactant of Route 5
Concanamycin a
Reactant of Route 6
Concanamycin a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.